3-Bromo-2-(trifluoromethyl)isonicotinic acid
Overview
Description
3-Bromo-2-(trifluoromethyl)isonicotinic acid, also known as 3-bromo-2-TFMA, is a novel compound that has recently been studied for its potential use in scientific research. It is a derivative of isonicotinic acid, a naturally occurring compound that is found in some plant species. 3-bromo-2-TFMA is a unique compound due to its ability to bind to proteins and other molecules, making it an attractive choice for researchers. This compound has been studied for its potential use in drug discovery, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Organic Synthesis
- Trifluoromethylation and Isocoumarin Synthesis : A 2020 study by Zhou et al. utilized 3-Bromo-1,1,1-trifluoroacetone, an indirect trifluoromethylation reagent, to construct the 3-trifluoromethyl isocoumarin skeleton, which is crucial in bioactive compounds. This process involved an iridium-catalyzed C-H alkylation and an intermolecular cyclization reaction (Zhou et al., 2020).
Medicinal Chemistry
- Antimicrobial Activity : Porwal, Jayashree, and Attimarad (2009) synthesized 3-coumarinoyl pyridinium and quinolinium bromides, starting from 3-Bromo acetyl coumarins. These compounds showed significant antibacterial activity, highlighting their potential in antimicrobial research (Porwal et al., 2009).
Radiopharmaceuticals
- Tritium Labelling in Serotonin Receptor Ligands : Masjedizadeh and Parnes (1996) reported the synthesis of tritium-labelled (R) and (S)-3-aminoquinuclidine, using isonicotinic acid as a starting material. This study is significant in the context of developing serotonin receptor ligands (Masjedizadeh & Parnes, 1996).
Materials Science
- Luminescent Hybrid Materials : Wang and Yan (2006) focused on synthesizing modified 2-hydroxynicotinic acid for creating luminescent hybrid materials. The study demonstrated how the triplet energy of modified 2-hydroxynicotinic acid could initiate an antenna effect in these materials (Wang & Yan, 2006).
Photocatalysis
- Degradation of Methylene Blue : Zulys, Adawiah, and Nasruddin (2022) used isonicotinic acid in metal-organic frameworks (MOFs) for methylene blue photodegradation. Their research revealed the high efficiency of these MOFs in removing methylene blue from solutions (Zulys et al., 2022).
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUOEWGAHUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)isonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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